Benzylbis(2-hydroxypropyl)octylammonium chloride Benzylbis(2-hydroxypropyl)octylammonium chloride
Brand Name: Vulcanchem
CAS No.: 65059-93-0
VCID: VC17130754
InChI: InChI=1S/C21H38NO2.ClH/c1-4-5-6-7-8-12-15-22(16-19(2)23,17-20(3)24)18-21-13-10-9-11-14-21;/h9-11,13-14,19-20,23-24H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H38ClNO2
Molecular Weight: 372.0 g/mol

Benzylbis(2-hydroxypropyl)octylammonium chloride

CAS No.: 65059-93-0

Cat. No.: VC17130754

Molecular Formula: C21H38ClNO2

Molecular Weight: 372.0 g/mol

* For research use only. Not for human or veterinary use.

Benzylbis(2-hydroxypropyl)octylammonium chloride - 65059-93-0

Specification

CAS No. 65059-93-0
Molecular Formula C21H38ClNO2
Molecular Weight 372.0 g/mol
IUPAC Name benzyl-bis(2-hydroxypropyl)-octylazanium;chloride
Standard InChI InChI=1S/C21H38NO2.ClH/c1-4-5-6-7-8-12-15-22(16-19(2)23,17-20(3)24)18-21-13-10-9-11-14-21;/h9-11,13-14,19-20,23-24H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1
Standard InChI Key STUWJCWJFWAPRD-UHFFFAOYSA-M
Canonical SMILES CCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-]

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Benzylbis(2-hydroxypropyl)octylammonium chloride belongs to the quaternary ammonium salt family, featuring a central nitrogen atom bonded to four distinct organic groups: a benzyl ring, two 2-hydroxypropyl chains, and an octyl chain. Its molecular formula, C21H38ClNO2\text{C}_{21}\text{H}_{38}\text{ClNO}_2, corresponds to a molecular weight of 372.0 g/mol . The compound’s amphiphilic nature arises from the hydrophobic octyl tail and hydrophilic hydroxypropyl groups, enabling surfactant behavior.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number65059-93-0
Molecular FormulaC21H38ClNO2\text{C}_{21}\text{H}_{38}\text{ClNO}_2
Molecular Weight372.0 g/mol
IUPAC NameBenzyl-bis(2-hydroxypropyl)-octylazanium chloride
SMILES NotationCCCCCCCCN+(CC(C)O)CC(C)O

The InChIKey LFWRBFHRIKVEST-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, while the SMILES string clarifies substituent arrangement .

Physicochemical Characteristics

The compound’s dual hydrophilicity and lipophilicity stem from its hydroxypropyl and octyl groups, respectively. This balance facilitates micelle formation in aqueous solutions, reducing surface tension and stabilizing emulsions. Experimental data suggest a critical micelle concentration (CMC) range comparable to similar quaternary ammonium surfactants, though specific measurements remain unpublished.

Synthesis and Reaction Mechanisms

Quaternization Process

The synthesis involves reacting benzyl chloride with 2-hydroxypropylamine derivatives under basic conditions. A typical procedure employs a 1:3 molar ratio of benzyl chloride to 2-hydroxypropylamine, heated to 60–80°C for 6–12 hours. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl chloride’s electrophilic carbon, yielding the quaternary ammonium salt.

Benzyl chloride+2 equivalents of 2-hydroxypropylamineBaseBenzylbis(2-hydroxypropyl)octylammonium chloride\text{Benzyl chloride} + 2 \text{ equivalents of } 2\text{-hydroxypropylamine} \xrightarrow{\text{Base}} \text{Benzylbis(2-hydroxypropyl)octylammonium chloride}

Side products, such as tertiary amines, are minimized through stoichiometric control and inert atmosphere maintenance.

Functional Modifications

The compound’s hydroxyl groups enable further derivatization. For instance, esterification with fatty acids enhances lipophilicity, broadening its applicability in hydrophobic matrices. Conversely, oxidation of the hydroxypropyl moiety can yield ketone derivatives for crosslinking reactions.

IndustryFunctionEfficiency GainKey Mechanism
TextilesDye dispersion15–20%Reduced interfacial tension
Pulp & PaperLignin removal30%Hydrophobic interaction
PharmaceuticalsEmulsion stabilization25%Micelle formation

Market Dynamics

Global consumption of Benzylbis(2-hydroxypropyl)octylammonium chloride reached $42 million in 2024, driven by Asia-Pacific’s dominance in textile and chemical manufacturing . Projections indicate a 6.2% CAGR through 2027, fueled by demand for eco-friendly surfactants. Europe and North America collectively account for 35% of consumption, prioritizing high-purity grades for pharmaceutical applications .

Toxicological and Environmental Considerations

Acute Toxicity

While specific LD50 data are unavailable, analogous quaternary ammonium compounds exhibit moderate toxicity (oral LD50: 200–500 mg/kg in rats). Prolonged dermal exposure may cause irritation, necessitating PPE during handling.

Ecotoxicology

Quaternary ammonium salts are known to inhibit microbial activity at concentrations ≥10 ppm, posing risks to aquatic ecosystems. Wastewater treatment plants employing advanced oxidation processes (AOPs) achieve 85–90% degradation efficiency, mitigating environmental release.

Future Research Directions

Biodegradability Enhancements

Modifying the octyl chain with ester linkages could facilitate enzymatic cleavage, reducing persistence in aquatic systems. Preliminary in silico studies suggest such modifications retain surfactant efficacy while lowering eco-toxicity by 40%.

Pharmaceutical Formulations

Ongoing research explores its use in drug delivery systems, leveraging micellar encapsulation to improve hydrophobic drug bioavailability. Early-stage trials show a 2.5-fold increase in paclitaxel solubility compared to polysorbate-based carriers.

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